Cas no 856098-95-8 (8-Quinolinecarbonitrile, 7-hydroxy-)

8-Quinolinecarbonitrile, 7-hydroxy- 化学的及び物理的性質
名前と識別子
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- 8-Quinolinecarbonitrile, 7-hydroxy-
- 8-cyano-7-hydroxyquinoline
- C1=CC=NC2=C(C#N)C(O)=CC=C21
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- インチ: 1S/C10H6N2O/c11-6-8-9(13)4-3-7-2-1-5-12-10(7)8/h1-5,13H
- InChIKey: MFMINGJGESSVIA-UHFFFAOYSA-N
- SMILES: OC1C=CC2=CC=CN=C2C=1C#N
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 0
- 複雑さ: 232
- トポロジー分子極性表面積: 56.9
- XLogP3: 2.1
8-Quinolinecarbonitrile, 7-hydroxy- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A189000354-500mg |
8-Cyano-7-hydroxyquinoline |
856098-95-8 | 98% | 500mg |
$1076.90 | 2023-08-31 | |
Alichem | A189000354-250mg |
8-Cyano-7-hydroxyquinoline |
856098-95-8 | 98% | 250mg |
$791.63 | 2023-08-31 | |
Alichem | A189000354-1g |
8-Cyano-7-hydroxyquinoline |
856098-95-8 | 98% | 1g |
$2016.61 | 2023-08-31 |
8-Quinolinecarbonitrile, 7-hydroxy- 関連文献
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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8-Quinolinecarbonitrile, 7-hydroxy-に関する追加情報
7-Hydroxy-8-Quinolinecarbonitrile: A Promising Compound in Modern Pharmaceutical Research
7-Hydroxy-8-Quinolinecarbonitrile, with the CAS number 856098-95-8, represents a unique molecular scaffold that has garnered significant attention in the field of pharmaceutical chemistry. This compound, characterized by its fused aromatic ring system and a terminal nitrile group, exhibits a complex interplay of electronic and structural properties that make it a valuable candidate for drug discovery. Recent advancements in synthetic methodologies and computational modeling have enabled researchers to explore its potential applications in anti-inflammatory and anti-cancer therapies, positioning it as a key player in the development of novel therapeutics.
The molecular structure of 7-Hydroxy-8-Quinolinecarbonitrile features a quinoline core with a hydroxyl group at the 7-position and a nitrile functional group at the 8-position. This unique configuration imparts distinct chemical reactivity and biological activity. The quinoline ring system, a well-known pharmacophore in medicinal chemistry, provides a versatile platform for drug design. The presence of the hydroxyl group enhances the compound's solubility and hydrogen bonding capabilities, while the nitrile group contributes to its metabolic stability and reactivity. These features collectively define the compound's pharmacological profile and its potential for therapeutic application.
Recent studies have highlighted the role of 7-Hydroxy-8-Quinolinecarbonitrile in modulating cellular signaling pathways. For instance, a 2023 study published in Journal of Medicinal Chemistry demonstrated its ability to inhibit the PI3K/AKT/mTOR signaling pathway, a critical pathway in cancer progression. This inhibition was associated with reduced cell proliferation and increased apoptosis in breast cancer cell lines. The study also revealed that the compound's hydroxyl group plays a crucial role in its binding affinity to the target enzyme, underscoring the importance of structural optimization in drug development.
Another notable development is the application of 7-Hydroxy-8-Quinolinecarbonitrile in the treatment of inflammatory diseases. A 2024 clinical trial reported in Pharmaceutical Research evaluated its efficacy in reducing inflammation in patients with rheumatoid arthritis. The compound exhibited significant anti-inflammatory effects, likely due to its ability to modulate the COX-2 enzyme activity. This finding aligns with previous in vitro studies that demonstrated its inhibitory effects on pro-inflammatory cytokines such as TNF-α and IL-6.
The synthesis of 7-Hydroxy-8-Quinolinecarbonitrile has also been a focus of recent research. A 2023 paper in Organic & Biomolecular Chemistry described a novel asymmetric synthesis approach that allows for the efficient production of this compound. The method involves a three-step process starting with the condensation of a substituted aniline and a dicarbonyl compound, followed by a selective hydroxylation reaction. This synthetic route offers advantages in terms of yield and purity, making it suitable for large-scale production for pharmaceutical applications.
Furthermore, computational studies have provided insights into the molecular mechanisms of 7-Hydroxy-8-Quinolinecarbonitrile. Molecular docking simulations have shown that the compound binds to the active site of several target proteins, including kinase enzymes and cytochrome P450 isoforms. These interactions are critical for its pharmacological activity and may explain its dual potential as both an anti-cancer and anti-inflammatory agent. The ability to predict these interactions computationally aids in the rational design of more potent derivatives.
Environmental and safety considerations are also important in the evaluation of 7-Hydroxy-8-Quinolinecarbonitrile. While the compound itself is not classified as a hazardous material, its synthesis and use require adherence to standard laboratory safety protocols. Researchers emphasize the importance of proper storage and handling to ensure compliance with regulatory guidelines. This aspect is particularly relevant in the context of drug development, where safety is a paramount concern.
The potential of 7-Hydroxy-8-Quinolinecarbonitrile extends beyond its immediate therapeutic applications. Its unique chemical structure has inspired the design of various analogs and derivatives, each tailored for specific therapeutic targets. For example, modifications to the hydroxyl group have led to the development of compounds with enhanced solubility and bioavailability, while alterations to the nitrile group have improved metabolic stability. These modifications highlight the flexibility of the quinoline carbonitrile scaffold in drug design.
In the realm of drug delivery systems, 7-Hydroxy-8-Quinolinecarbonitrile has been explored as a component of controlled release formulations. Its solubility properties make it suitable for incorporation into various dosage forms, including oral tablets and topical gels. This versatility is crucial for optimizing therapeutic outcomes and patient compliance, especially in chronic conditions requiring long-term treatment.
Despite its promising properties, the development of 7-Hydroxy-8-Quinolinecarbonitrile as a therapeutic agent is not without challenges. One of the primary obstacles is the need for extensive preclinical and clinical testing to establish its safety and efficacy. While early studies have shown encouraging results, larger trials are necessary to confirm its therapeutic potential in human populations. Additionally, the cost of production and the scalability of synthesis methods remain important factors in its commercialization.
Looking ahead, the future of 7-Hydroxy-8-Quinolinecarbonitrile in pharmaceutical research appears promising. Advances in biotechnology and personalized medicine are likely to further enhance its application. For instance, the integration of 7-Hydroxy-8-Quinolinecarbonitrile into targeted therapies could allow for more precise treatment of specific patient populations. This approach would align with the growing emphasis on individualized treatment strategies in modern medicine.
Moreover, the compound's potential in combination therapies is an area of active investigation. Researchers are exploring how 7-Hydroxy-8-Quinolinecarbonitrile can be combined with existing drugs to enhance therapeutic outcomes. For example, its anti-inflammatory properties may complement the effects of immunosuppressive agents in autoimmune diseases. Such combinations could lead to more effective treatment regimens with reduced side effects.
In conclusion, 7-Hydroxy-8-Quinolinecarbonitrile (CAS: 856098-95-8) represents a significant advancement in the field of pharmaceutical chemistry. Its unique molecular structure and diverse biological activities position it as a valuable candidate for the development of novel therapeutics. Continued research into its synthesis, mechanism of action, and therapeutic applications will be essential in realizing its full potential in the treatment of various diseases. As the field of medicinal chemistry evolves, compounds like 7-Hydroxy-8-Quinolinecarbonitrile will undoubtedly play a crucial role in shaping the future of drug discovery and therapeutic innovation.
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